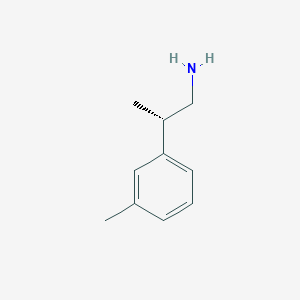

(2S)-2-(3-Methylphenyl)propan-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2S)-2-(3-Methylphenyl)propan-1-amine is an organic compound with a chiral center, making it optically active. This compound is part of the amine class, characterized by the presence of an amino group attached to a carbon atom. It is structurally related to amphetamines, which are known for their stimulant properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(3-Methylphenyl)propan-1-amine typically involves the following steps:

Starting Material: The synthesis begins with 3-methylbenzaldehyde.

Formation of Intermediate: The aldehyde group of 3-methylbenzaldehyde is converted to an imine intermediate through a reaction with ammonia or a primary amine.

Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation processes to ensure high yield and purity. The use of chiral catalysts can help in obtaining the desired enantiomer with high enantiomeric excess.

化学反応の分析

Types of Reactions

(2S)-2-(3-Methylphenyl)propan-1-amine undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be further reduced to form secondary or tertiary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms into the molecule.

Major Products Formed

Oxidation: The major products include ketones and aldehydes.

Reduction: Secondary and tertiary amines are the primary products.

Substitution: Various halogenated derivatives can be formed.

科学的研究の応用

(2S)-2-(3-Methylphenyl)propan-1-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: This compound is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.

Medicine: Research is ongoing to explore its potential therapeutic uses, especially in the treatment of neurological disorders.

Industry: It is used in the manufacture of pharmaceuticals and other fine chemicals.

作用機序

The mechanism of action of (2S)-2-(3-Methylphenyl)propan-1-amine involves its interaction with various molecular targets, including neurotransmitter receptors. It is believed to exert its effects by modulating the release and reuptake of neurotransmitters such as dopamine and norepinephrine. This modulation can lead to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced neuronal activity.

類似化合物との比較

Similar Compounds

Amphetamine: Structurally similar but lacks the methyl group on the phenyl ring.

Methamphetamine: Similar structure with an additional methyl group on the nitrogen atom.

Phenethylamine: Lacks the methyl group on the phenyl ring and the additional carbon in the side chain.

Uniqueness

(2S)-2-(3-Methylphenyl)propan-1-amine is unique due to its specific substitution pattern, which can influence its pharmacological properties and interactions with biological targets. The presence of the methyl group on the phenyl ring can affect its binding affinity and selectivity for certain receptors, distinguishing it from other related compounds.

生物活性

(2S)-2-(3-Methylphenyl)propan-1-amine, also known as 3-Methylmethamphetamine , is a chiral compound with significant implications in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has a molecular formula of C10H15N and a molecular weight of approximately 149.24 g/mol. Its structure features a propanamine backbone with a methyl group and a 3-methylphenyl substituent, contributing to its unique biological properties.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly:

- Dopamine Transporters : The compound exhibits significant affinity for dopamine transporters, influencing dopaminergic signaling pathways.

- Norepinephrine Transporters : It also interacts with norepinephrine transporters, which may contribute to its stimulant effects.

These interactions can lead to various physiological responses, including increased locomotor activity and potential mood modulation.

Stimulant Effects

Research indicates that this compound exhibits stimulant properties similar to other amphetamines. In animal studies, it has been shown to increase locomotor activity significantly within specific time frames post-administration:

| Time (minutes) | Locomotor Activity Increase |

|---|---|

| 5-30 | Significant |

| 95-100 | Sustained |

Toxicological Studies

A critical review by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) highlighted the potential risks associated with synthetic cathinones like this compound. Acute poisoning cases have been documented, revealing symptoms such as tachycardia, agitation, and hallucinations. Notably, 27 cases involving this compound were identified between June 2016 and May 2022, emphasizing its recreational use and associated health risks .

Case Study: Acute Poisoning Incidents

An analysis of acute poisoning cases revealed that several individuals exhibited severe symptoms after consumption of this compound. The EMCDDA reported:

- 14 confirmed cases of acute poisoning.

- Symptoms included tachycardia, hypertension, and neurological disturbances.

These findings underscore the need for caution in recreational use and highlight the compound's potential for abuse.

特性

IUPAC Name |

(2S)-2-(3-methylphenyl)propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-8-4-3-5-10(6-8)9(2)7-11/h3-6,9H,7,11H2,1-2H3/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAAKRJFFUVWYAE-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)[C@H](C)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。